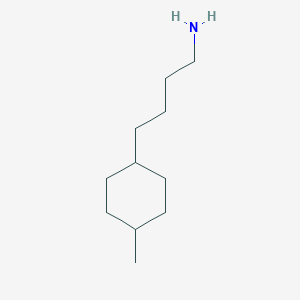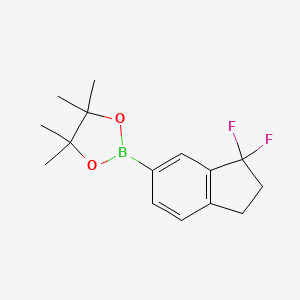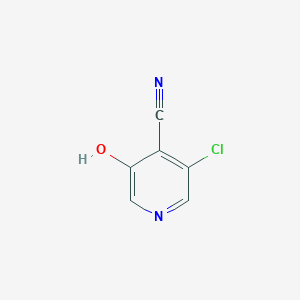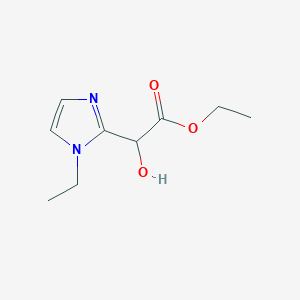
3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the carbazole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the quinoxalinyl group: This step may involve coupling reactions such as Suzuki or Stille coupling using quinoxaline derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinyl carbazole derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as anticancer or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethoxy-9H-carbazole: Lacks the quinoxalinyl group.
9-(Quinoxalin-5-yl)-9H-carbazole: Lacks the methoxy groups.
3,6-Dimethoxy-9-(quinoxalin-2-yl)-9H-carbazole: Similar structure but with a different position of the quinoxalinyl group.
Uniqueness
3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is unique due to the presence of both methoxy groups and the quinoxalinyl group at specific positions, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H17N3O2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3,6-dimethoxy-9-quinoxalin-5-ylcarbazole |
InChI |
InChI=1S/C22H17N3O2/c1-26-14-6-8-19-16(12-14)17-13-15(27-2)7-9-20(17)25(19)21-5-3-4-18-22(21)24-11-10-23-18/h3-13H,1-2H3 |
Clave InChI |
DUNPCYTUXPMGTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC5=NC=CN=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


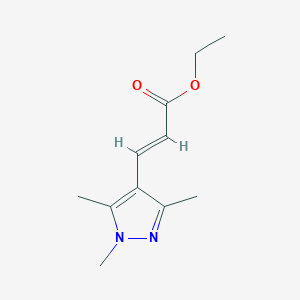
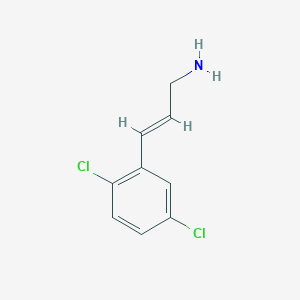
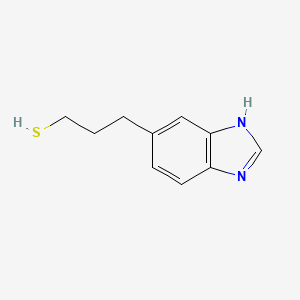
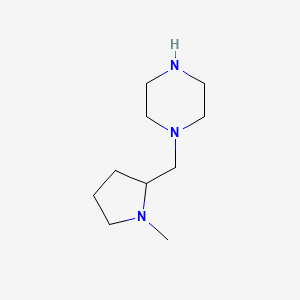
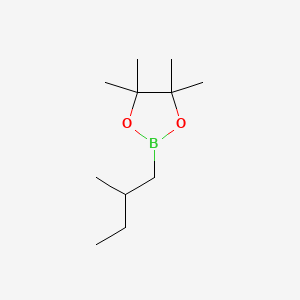
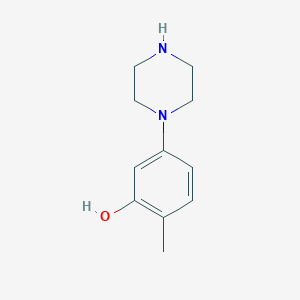
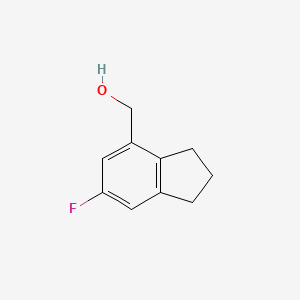
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
